molecular formula C21H20F2N2O5 B2435504 (E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 1013253-16-1

(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No. B2435504
CAS RN: 1013253-16-1
M. Wt: 418.397
InChI Key: ZNHOOTWSQLNFQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the retrieved data. The synthesis of a compound typically involves a series of chemical reactions that transform starting materials into the desired compound through a step-by-step process. The specifics of the synthesis would depend on the exact nature of the compound and the most efficient way to form its bonds .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure can provide important information about the compound’s properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions analysis would involve studying how this compound reacts with other substances. This could include looking at what products are formed during the reaction and what conditions are needed for the reaction to occur. The specific chemical reactions analysis for this compound is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, chemical formula, physical form, solubility, and boiling point. For this compound, the molecular formula is C21H20F2N2O5 and the molecular weight is 418.397. Other physical and chemical properties are not available in the retrieved data .

Scientific Research Applications

Photophysical Studies

Photophysical studies of 1,2-diarylethenes, including compounds with cyano and methoxy substituents, have revealed insights into their absorption and fluorescence properties. These studies show how solvent polarity affects fluorescence, with dual fluorescence observed in some cases due to different excited states. The research provides a foundation for understanding the photophysical behavior of similar compounds (Singh & Kanvah, 2001).

Electrochromic and Electrofluorescent Materials

The development of electroactive materials, such as polyamides containing electroactive fluorophores, demonstrates the potential of these compounds in applications like electrochromic devices. These materials exhibit reversible color changes and high fluorescence quantum yields, highlighting their utility in creating visually dynamic materials (Sun et al., 2016).

Photoluminescence Properties

Research into π-extended fluorene derivatives, including those with cyano and methoxy groups, has uncovered compounds with high fluorescence quantum yields and solvatochromic behaviors. These findings suggest applications in fluorescent materials and sensors, where changes in emission can signal different environmental conditions (Kotaka, Konishi, & Mizuno, 2010).

Structural Analysis

Structural analyses of analogs and derivatives provide insight into the molecular configurations that influence the activity and properties of these compounds. Understanding the planar conformation and intramolecular interactions helps in designing molecules with desired biological or physical properties (Ghosh, Zheng, & Uckun, 1999).

Mechanofluorochromic Properties

The study of 3-aryl-2-cyano acrylamide derivatives has revealed the impact of molecular stacking on optical properties. These investigations can inform the design of materials that change their luminescence in response to mechanical stimuli, useful in sensing applications (Song et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is often studied in the context of bioactive compounds, which can interact with biological molecules in the body to produce therapeutic effects. The specific mechanism of action for this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity information, handling precautions, and disposal guidelines. The specific safety and hazards information for this compound is not available in the retrieved data .

Future Directions

The future directions for research on this compound could involve further studies to fully elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to determine its safety profile and potential applications .

properties

IUPAC Name

(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O5/c1-4-29-19-10-13(5-7-17(19)30-21(22)23)9-14(12-24)20(26)25-15-6-8-16(27-2)18(11-15)28-3/h5-11,21H,4H2,1-3H3,(H,25,26)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHOOTWSQLNFQD-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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